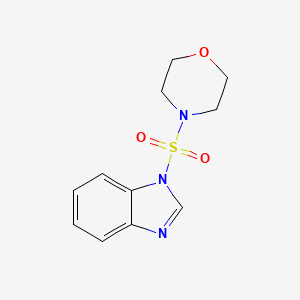![molecular formula C24H19N5 B4023906 2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B4023906.png)
2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine
Description
The compound "2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine" belongs to a broad class of molecules featuring imidazole and pyridine as core structural motifs. These compounds are of significant interest due to their versatile chemical properties and potential applications in various fields of chemistry and material science.
Synthesis Analysis
Synthesis of compounds similar to "this compound" often involves multi-step synthetic routes, starting from basic pyridine and imidazole derivatives. Techniques such as microwave irradiation have been employed to enhance the efficiency of forming such complex structures, offering higher yields and shorter reaction times (Chen Zi-yun, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by X-ray crystallography, revealing details about bond lengths, angles, and overall molecular conformation. These structures are pivotal for understanding the compound's reactivity and interaction with other molecules (M. Hjouji et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, enabling the synthesis of a wide range of derivatives with diverse functionalities. Their chemical properties are influenced by the nature of substituents on the imidazole and pyridine rings, which can be tailored for specific applications (A. Majouga et al., 2004).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for determining the compound's suitability for various applications. These properties are significantly affected by molecular structure, particularly by the presence of functional groups and overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are central to the compound's applications in catalysis, material science, and potentially in pharmacology. Studies show that the electronic properties of the core structure can be modulated by substituents, affecting the compound's overall chemical behavior (D. Firmansyah et al., 2013).
properties
IUPAC Name |
2-[2-[5-phenyl-3-(pyridin-2-ylmethyl)imidazol-4-yl]pyrrol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5/c1-2-9-19(10-3-1)23-24(28(18-27-23)17-20-11-4-6-14-25-20)21-12-8-16-29(21)22-13-5-7-15-26-22/h1-16,18H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIQYQMNWLJZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=CC=N3)C4=CC=CN4C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4023845.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023852.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4023856.png)
![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)-3-nitrobenzamide](/img/structure/B4023863.png)
![N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4023869.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4023870.png)

![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4023876.png)
![5,5'-[(2,4-dichlorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4023887.png)
![4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4023888.png)
![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4023891.png)
![5-({3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B4023893.png)

![4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023921.png)